molecular formula C23H32N6 B1681344 Toreforant CAS No. 952494-46-1

Toreforant

Cat. No. B1681344
M. Wt: 392.5 g/mol
InChI Key: FCRFVPZAXGJLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921550B2

Procedure details

To a 2 L Erlenmeyer flask were added 3,5-dimethyl-benzene-1,2-diamine.2HCl (54.85 g, 262.3 mmol) and Na2S2O5 (64.82 g, 341.0 mmol), as well as 4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde (prepared as in Example 3 above) (72.5 g, 262.3 mmol) in DMF (725 mL). After addition of triethylamine (73.1 mL, 524.6 mmol), the resultant mixture was warmed on a hot plate with stirring to 90° C. and held at this temperature for 2 hours. The resultant mixture was then concentrated to near dryness and partitioned between dichloromethane (0.7 L) and 1 N NaOH (1 L). The resultant mixture was stirred for 1 hour and then filtered to isolate the voluminous solid which had formed. The solids were dried and then partitioned between chloroform (700 mL) and saturated aqueous NaHCO3 (700 mL). The layers were separated, the organic layer was dried over sodium sulfate and concentrated to a residue. The residue was recrystallized in hot heptane/ethyl acetate (1.8:1,840 mL total volume) with initial hot filtration (˜1 g of oily residues removed) and final filter cake washing with heptane/ethyl acetate (3:1, 250 mL total volume) to yield the title compound as a crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64.82 g
Type
reactant
Reaction Step Two
Name
4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde
Quantity
72.5 g
Type
reactant
Reaction Step Three
Quantity
73.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
725 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([NH2:9])[C:3]=1[NH2:10].S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].[CH3:20][C:21]1[C:26]([CH:27]=O)=[CH:25][N:24]=[C:23]([NH:29][CH2:30][CH2:31][CH2:32][CH:33]2[CH2:38][CH2:37][N:36]([CH3:39])[CH2:35][CH2:34]2)[N:22]=1.C(N(CC)CC)C>CN(C=O)C>[CH3:1][C:2]1[C:3]2[N:10]=[C:27]([C:26]3[C:21]([CH3:20])=[N:22][C:23]([NH:29][CH2:30][CH2:31][CH2:32][CH:33]4[CH2:34][CH2:35][N:36]([CH3:39])[CH2:37][CH2:38]4)=[N:24][CH:25]=3)[NH:9][C:4]=2[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)N)N
Step Two
Name
Quantity
64.82 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
4-methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbaldehyde
Quantity
72.5 g
Type
reactant
Smiles
CC1=NC(=NC=C1C=O)NCCCC1CCN(CC1)C
Step Four
Name
Quantity
73.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
725 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring to 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane (0.7 L) and 1 N NaOH (1 L)
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to isolate the voluminous solid which
CUSTOM
Type
CUSTOM
Details
had formed
CUSTOM
Type
CUSTOM
Details
The solids were dried
CUSTOM
Type
CUSTOM
Details
partitioned between chloroform (700 mL) and saturated aqueous NaHCO3 (700 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in hot heptane/ethyl acetate (1.8:1,840 mL total volume) with initial
FILTRATION
Type
FILTRATION
Details
hot filtration (˜1 g of oily residues removed)
FILTRATION
Type
FILTRATION
Details
final filter cake
WASH
Type
WASH
Details
washing with heptane/ethyl acetate (3:1, 250 mL total volume)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=CC=2NC(=NC21)C=2C(=NC(=NC2)NCCCC2CCN(CC2)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.